DFHBI 1T

Description

Historical Development of RNA-Responsive Fluorescent Probes

The quest to visualize RNA in live cells drove three generations of probe development. Early fluorescence in situ hybridization (FISH) techniques (1980s) relied on fluorescent DNA probes hybridizing to fixed RNA, but suffered from poor temporal resolution and cell viability issues. Breakthroughs came in 2011 when Paige et al. engineered the Spinach aptamer system – an RNA sequence that binds and activates DFHBI derivatives through allosteric conformational changes.

First-generation DFHBI ((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one) demonstrated proof-of-concept RNA imaging but faced limitations:

- Limited brightness (quantum yield Φ = 0.32)

- High nonspecific binding in cellular environments

- Rapid photobleaching under continuous illumination

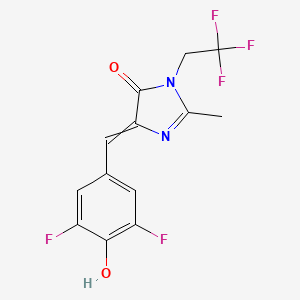

DFHBI-1T emerged in 2015 through systematic structure-activity relationship studies. The methyl group at position 2 and trifluoroethyl substitution at position 3 (Figure 1A) conferred three critical advantages:

- Enhanced quantum yield : Φ increased to 0.94 when bound to Broccoli aptamer

- Reduced background fluorescence : LogP decreased from 2.1 (DFHBI) to 1.7, lowering membrane permeability

- Improved aptamer affinity : Kd = 45 nM for Squash aptamer vs. 540 nM for DFHBI

Comparative studies in COS7 cells showed DFHBI-1T produces 3.2× higher signal-to-noise ratios than DFHBI at equivalent concentrations (20 μM). This advancement enabled hour-long timelapse imaging of RNA transport in neuronal dendrites – a feat previously unattainable with earlier probes.

Properties

IUPAC Name |

5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYCLBWNRONMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DFHBI 1T typically involves the condensation of 3,5-difluoro-4-hydroxybenzaldehyde with 2-methyl-3-(2,2,2-trifluoroethyl)imidazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

DFHBI 1T undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the imidazole ring can lead to the formation of a dihydroimidazole derivative .

Scientific Research Applications

Fluorescent RNA Aptamers

DFHBI 1T is primarily used in conjunction with RNA aptamers to create fluorescent probes. The most notable aptamers include:

- Broccoli : A G-quadruplex-based aptamer that exhibits high stability and fluorescence when bound to this compound.

- Spinach : Another aptamer that, when paired with this compound, allows for effective RNA visualization.

These aptamers can be engineered to respond to specific RNA sequences, enabling targeted imaging and quantification of RNA levels in various cellular contexts.

RNA Detection and Imaging

This compound is widely utilized in live-cell imaging studies due to its bright fluorescence and low background signal. It allows researchers to track the localization and dynamics of mRNA molecules in real-time. For instance:

- Programmable RNA Detection : The combination of this compound with engineered Broccoli probes has demonstrated exceptional sensitivity for detecting target RNAs, making it suitable for applications in both prokaryotic and eukaryotic systems .

- In Vivo Imaging : Studies have shown that this compound can be used for imaging small nucleolar RNAs (snoRNAs) in yeast, providing insights into the roles of these molecules in cellular processes .

Biosensing Applications

This compound has potential applications as a biosensor for detecting specific RNA sequences associated with diseases. The high specificity of the Broccoli and Spinach aptamers allows for the development of diagnostic tools that can identify biomarkers for various conditions .

Case Study 1: Optimizing Fluorescent Probes

In a study focused on optimizing the use of Broccoli/DFHBI 1T in yeast, researchers demonstrated that this combination yields brighter signals compared to the Spinach/DFHBI system. The study highlighted how modifications to the aptamer structure could enhance fluorescence response, making it a more effective tool for RNA visualization .

Case Study 2: Tracking mRNA Dynamics

Another significant application involved using this compound to track mRNA dynamics in bacterial cells. Researchers found that varying concentrations of this compound could effectively activate fluorescence signals from different RNA aptamers, enabling the monitoring of gene expression under various growth conditions . This study underscored the versatility of this compound in different biological systems.

Advantages of this compound

- High Sensitivity : this compound exhibits strong fluorescence upon binding to its respective aptamer, allowing for the detection of low-abundance RNAs.

- Cell Permeability : Its ability to cross cell membranes facilitates the study of intracellular RNA dynamics without requiring complex delivery mechanisms.

- Low Background Fluorescence : Compared to other fluorophores, this compound provides clearer signals due to reduced background noise, which is crucial for quantitative imaging .

Mechanism of Action

The mechanism of action of DFHBI 1T involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

DFHBI 1T vs. DFHBI

This compound and its parent compound, DFHBI, share a core benzylidene imidazolinone structure but differ in substituents (this compound has a trifluoroethyl group vs. DFHBI’s methyl group). These modifications result in distinct functional differences:

Structural Basis : The trifluoroethyl group in this compound occupies a hydrophobic groove in the RNA aptamer binding pocket, reducing fluorophore mobility and enhancing fluorescence quantum yield (Φ = 0.72 vs. Φ = 0.54 for DFHBI) .

This compound vs. Other DFHBI Derivatives

- DFHBI 2T : A variant with two trifluoroethyl groups. While DFHBI 2T exhibits higher hydrophobicity, it shows reduced solubility and increased aggregation in cellular environments compared to this compound .

- DMHBI (3,5-Dimethoxy-4-hydroxybenzylidene imidazolinone): Lacks fluorine atoms, resulting in a blue-shifted emission (450 nm) and lower brightness (ε = 18,000 M⁻¹cm⁻¹) .

- DFHO (DFHBI-2-oxime) : A derivative with an oxime group, used in orthogonal imaging systems. DFHO requires distinct aptamers (e.g., Coral) and exhibits a red-shifted emission (580 nm) .

This compound vs. Non-DFHBI Fluorophores

Key Insight: this compound outperforms RNA Mango’s TO1-Biotin in quantum yield and is preferable over fluorescein for RNA-specific, non-covalent labeling .

Enhanced Performance in Cellular Imaging

- In COS7 cells expressing Spinach2, this compound demonstrated 2× higher brightness and 50% lower background fluorescence compared to DFHBI .

- Broccoli-DFHBI 1T complexes remain stable in high-perchlorate brines (up to 2.5 M), enabling RNA studies in extreme environments .

Structural Insights

Cocrystal structures of iSpinach-DFHBI 1T reveal a planar fluorophore conformation stabilized by hydrogen bonds with G31 and a base-triple motif, preventing non-radiative decay .

Biological Activity

DFHBI 1T (also known as DFHBI-1T) is a synthetic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore. It is primarily utilized for imaging RNA in living cells, providing researchers with a powerful tool for studying various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound exhibits its biological activity through its interaction with RNA aptamers, specifically Spinach2, Broccoli, and Squash aptamers. The compound binds to these aptamers, resulting in fluorescence activation, which allows for the visualization of RNA molecules within cells.

Key Properties

- Excitation Maxima : 482 nm

- Fluorescence Emission : 505 nm

- Binding Affinity : Kd = 45 nM for Squash aptamer .

The fluorescence signal produced by this compound is significantly higher when bound to Spinach2 compared to other configurations, leading to enhanced imaging capabilities with GFP filter cubes .

Fluorescence Activation Studies

Research has demonstrated that this compound effectively activates fluorescence in RNA aptamers at varying concentrations. In one study, optimal fluorescence activation was observed between concentrations of 80 µM and 160 µM . This study also confirmed that this compound does not exhibit cytotoxic effects on bacterial cells, indicating its safety for use in live-cell imaging .

Comparative Fluorescence Analysis

A comparative analysis of different RNA constructs revealed that cells expressing fluorescent proteins produced less heterogeneous populations than those utilizing RNA light-up aptamers like this compound. This suggests that this compound can provide more dynamic insights into gene expression variability within living cells .

Applications in Research

This compound has been utilized in various research contexts:

- RNA Imaging : Its primary application is in the visualization of RNA dynamics and localization within living cells.

- Gene Expression Studies : By employing this compound with RNA aptamers, researchers can monitor gene expression levels in real-time.

- Microbial Studies : Investigations into microbial systems have highlighted the potential of this compound in studying interactions between microbial metabolites and RNA .

Study on RNA Aptamer Activation

In a detailed study involving the F30-2xdBroccoli RNA aptamer, researchers found that the addition of this compound led to a significant increase in fluorescence signal when expressed using high-copy plasmids. This indicates that the effectiveness of this compound is closely tied to the expression levels of the RNA aptamer used .

Evaluation of Fluorophore Concentration

Another study evaluated the fluorescence signals produced by varying concentrations of this compound and determined that concentrations above 40 µM were necessary for effective activation. The results showed a clear correlation between fluorophore concentration and fluorescence intensity up to a certain threshold .

Data Table: Summary of Biological Activity Findings

| Parameter | Value |

|---|---|

| Excitation Maxima | 482 nm |

| Emission Peak | 505 nm |

| Binding Affinity (Kd) | 45 nM |

| Optimal Concentration Range | 80 - 160 µM |

| Cytotoxicity | Non-cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.